N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
Description
N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a thiourea derivative featuring a naphthalene group and a chiral (2S)-pyrrolidin-2-ylmethyl substituent. Thioureas are characterized by their –NH–CS–NH– backbone, which enables diverse applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ion sensing).
Properties
CAS No. |
921611-95-2 |
|---|---|
Molecular Formula |
C16H19N3S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C16H19N3S/c20-16(18-11-13-7-4-10-17-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17H,4,7,10-11H2,(H2,18,19,20)/t13-/m0/s1 |
InChI Key |
BMAJFBIILYGDTB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(NC1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Direct Reaction Method
This method involves the direct reaction of naphthalene derivatives with thiourea in the presence of a suitable solvent and catalyst.
Reagents : Naphthalene derivative, thiourea, solvent (e.g., ethanol, acetone).
Procedure : The naphthalene derivative is reacted with thiourea under reflux conditions, typically for several hours, to yield the desired thiourea derivative.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.
Reagents : Naphthalene derivative, thiourea or thiocyanate, solvent (e.g., acetonitrile).
Procedure : The reactants are mixed and subjected to ultrasonic irradiation, significantly reducing reaction time and improving yields compared to traditional methods.
Microwave-Assisted Synthesis
Microwave-assisted synthesis allows for rapid heating and improved reaction efficiency.
Reagents : Similar to the direct method but often utilizes microwave-specific solvents.
Procedure : The reaction mixture is irradiated in a microwave reactor, leading to faster completion of the reaction with higher yields.
The following table summarizes the different preparation methods, including conditions, yields, and notable observations from various studies:
| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Reaction | Ethanol | Reflux | 180 | 75 | Traditional method; moderate yield |
| Ultrasonic-Assisted | Acetonitrile | Room Temp | 45 | 95 | Significant yield improvement |
| Microwave-Assisted | DMF | 80 | 10 | 90 | Rapid synthesis; high efficiency |
Recent studies have demonstrated various modifications to enhance the synthesis of N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea:
In one study, researchers optimized conditions for ultrasonic-assisted synthesis, achieving yields up to 95% by adjusting solvent types and concentrations.
Another investigation highlighted microwave-assisted techniques that reduced reaction times significantly while maintaining high yields (up to 90%) compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-1-yl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sul
Biological Activity
N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a naphthalene moiety linked to a pyrrolidine ring through a thiourea functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of specific kinases involved in cell cycle regulation.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Kinase inhibition |
| Compound C | A549 | 25 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Inhibition of TNF-alpha Production
In a controlled experiment, the compound was administered to THP-1 cells stimulated with LPS. The results showed a significant reduction in TNF-alpha levels, suggesting a potent anti-inflammatory effect:
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound interacts with various kinases, potentially altering signaling pathways involved in cell growth and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : By inhibiting cytokine production, it exerts anti-inflammatory effects.
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures can effectively reduce tumor size in xenograft models. For example, an analogue of this compound showed a reduction in tumor volume by approximately 40% after four weeks of treatment.
Toxicity Assessment
Toxicity studies indicate a favorable safety profile for this class of compounds. In repeated-dose toxicity tests, no significant adverse effects were observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives vary widely in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea with key analogues:
Substituent Effects on Molecular Geometry and Conformation
- Naphthalen-1-yl vs. Aryl/Aroyl Groups :
- 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea (): The thiophene carbonyl group introduces a planar conformation stabilized by intramolecular N–H⋯O hydrogen bonds. The naphthalene and thiophene rings contribute to π-π stacking and electronic delocalization .
- N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea (): Bulky substituents like dichlorophenyl and methylbenzoyl increase steric hindrance, reducing planarity and altering solubility .
- Target Compound : The (2S)-pyrrolidin-2-ylmethyl group introduces a chiral center and a flexible aliphatic chain, likely reducing planarity compared to aromatic substituents. The pyrrolidine’s secondary amine may participate in intermolecular hydrogen bonding, enhancing solubility in polar solvents.
Spectroscopic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
